molecular formula C17H15ClN4O3 B2759097 N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide CAS No. 2034491-55-7

N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide

Cat. No. B2759097
CAS RN: 2034491-55-7
M. Wt: 358.78
InChI Key: ZMUUTFXDJPAUOS-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide is a chemical compound that has been synthesized for scientific research purposes. It is also known as CPOP and has been found to have potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Evaluation A study focused on the microwave-assisted synthesis of novel pyrazoline derivatives, which are closely related structurally to the queried compound, demonstrated significant anti-inflammatory and antibacterial activities. The use of microwave irradiation proved to be efficient, environmentally friendly, and reduced reaction times compared to conventional methods. This suggests the potential of these compounds in developing therapeutic agents (P. Ravula et al., 2016).

Antimicrobial and Anticancer Properties Another study on novel pyrazole derivatives, which share some structural features with the compound of interest, showed promising in vitro antimicrobial and anticancer activities. Some of the synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting their potential as leads in the development of new anticancer therapies (H. Hafez et al., 2016).

Catalytic Activity Enhancement Research on N,N'-Bisoxalamides, which are structurally related to the queried compound, has shown that these compounds can significantly enhance the catalytic activity in Cu-catalyzed coupling reactions. This finding opens up new avenues for the use of such compounds in facilitating various chemical synthesis processes, making them valuable tools in organic synthesis and drug development (Subhajit Bhunia et al., 2017).

Antitubercular Agents A series of chalcones and acetyl pyrazoline derivatives, incorporating a furan nucleus similar to the structural framework of the queried compound, were synthesized and evaluated for their antitubercular activity. The study indicates the potential of these compounds as antitubercular agents, which could be further explored for the development of new treatments for tuberculosis (D. Bhoot et al., 2011).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3/c18-12-5-1-2-6-13(12)21-17(24)16(23)19-11-14(15-7-3-10-25-15)22-9-4-8-20-22/h1-10,14H,11H2,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUUTFXDJPAUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)oxalamide

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